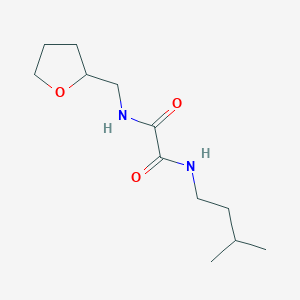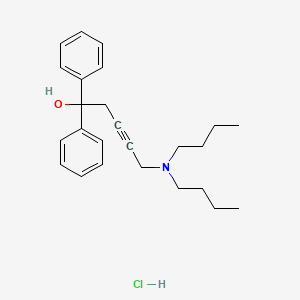
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAN-67 is a member of the enyne class of compounds, which are characterized by a triple bond and a double bond in the same molecule. TAN-67 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride is complex and involves multiple targets in the brain and nervous system. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been shown to interact with several different receptors, including the mu-opioid receptor, the delta-opioid receptor, and the kappa-opioid receptor. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been shown to interact with the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and reward.
Biochemical and Physiological Effects
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has a variety of biochemical and physiological effects, which are mediated by its interactions with various receptors and transporters in the brain and nervous system. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been shown to have potent analgesic effects, which are mediated by its interactions with the mu-opioid receptor. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been shown to reduce the reinforcing properties of drugs of abuse, which may be due to its interactions with the dopamine transporter and the kappa-opioid receptor. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been shown to have anxiolytic and antidepressant effects, which may be due to its interactions with the serotonin transporter.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its well-characterized mechanism of action, and its ability to be synthesized in high yields and purity. However, there are also limitations to the use of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several future directions for research on 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, including the development of new analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its interactions with receptors and transporters, and the evaluation of its potential therapeutic applications in humans. Additionally, further research is needed to better understand the potential side effects and toxicity of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, as well as its potential interactions with other drugs and medications.
Méthodes De Synthèse
The synthesis of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride involves several steps, including the reaction of 2-methyl-3-phenyl-5-heptyne-3-ol with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The synthesis of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been optimized to produce high yields of pure product, and the compound has been extensively characterized using a variety of analytical techniques.
Applications De Recherche Scientifique
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been shown to have potent analgesic effects in animal models, and it has also been shown to reduce the reinforcing properties of drugs of abuse, such as cocaine and morphine. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-methyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-16(2)18(20,17-10-4-3-5-11-17)12-6-7-13-19-14-8-9-15-19;/h3-5,10-11,16,20H,8-9,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFYDPBGJIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#CCN1CCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)


![N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5160809.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
![[1-(4-methylphenyl)-3-buten-1-yl][4-(4-{[1-(4-methylphenyl)-3-buten-1-yl]amino}benzyl)phenyl]amine dihydrochloride](/img/structure/B5160829.png)
![methyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5160848.png)
![2-[2-(benzyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5160850.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-phenylpiperazine](/img/structure/B5160866.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)